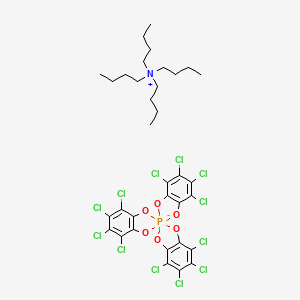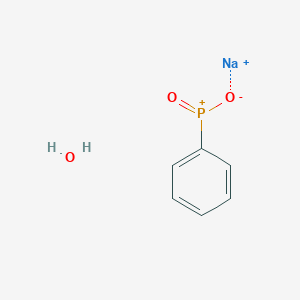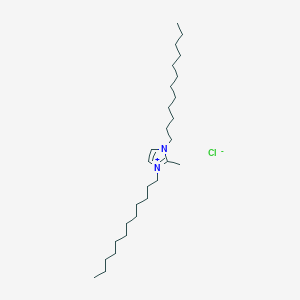
2,3-二溴-5-碘吡啶
描述
2,3-Dibromo-5-iodopyridine is a chemical compound with the molecular formula C5H2Br2IN . It is used in various chemical reactions and serves as an important intermediate in pharmaceuticals and farm chemicals .
Synthesis Analysis
The synthesis of 2,3-Dibromo-5-iodopyridine involves copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine . This reaction provides excellent yields and is generally mild and economical .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-5-iodopyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
In chemical reactions, 2,3-Dibromo-5-iodopyridine undergoes selective amination preferably at the C-5 position . This selective coupling reaction could be achieved with amines, heterocycles, and amides .Physical And Chemical Properties Analysis
2,3-Dibromo-5-iodopyridine has a molecular weight of 362.79 . It should be stored in a sealed container in a dry place at 2-8°C .作用机制
Target of Action
The primary target of 2,3-Dibromo-5-iodopyridine is the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine . This compound is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
Mode of Action
2,3-Dibromo-5-iodopyridine interacts with its targets through a copper-catalyzed 1,2-diol amination . This reaction occurs at the electron-rich C-5 position of the target molecule, resulting in the formation of a new C-N bond .
Biochemical Pathways
The action of 2,3-Dibromo-5-iodopyridine affects the synthesis of thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them valuable in electronic and optoelectronic applications .
Result of Action
The result of 2,3-Dibromo-5-iodopyridine’s action is the formation of a new C-N bond at the C-5 position of the target molecule . This leads to the synthesis of novel thiophene-based conjugated polymers with unique properties suitable for electronic applications .
Action Environment
The action, efficacy, and stability of 2,3-Dibromo-5-iodopyridine can be influenced by various environmental factors. For instance, the copper-catalyzed 1,2-diol amination reaction occurs under specific conditions . .
实验室实验的优点和局限性
One of the main advantages of using 2,3-Dibromo-5-iodopyridine in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds, and it has been shown to have a number of biochemical and physiological effects. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research involving 2,3-Dibromo-5-iodopyridine. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent, particularly as an inhibitor of certain enzymes. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of science.
科学研究应用
- 背景: 吡啶衍生物通常从天然来源中分离出来,具有多种治疗活性,包括抗菌、抗病毒、抗癌、抗真菌和抗炎作用 .
- 方法: 在无保护的 2-氨基/2-羟基-5-卤代吡啶的富电子 C-5 位上进行铜催化的 1,2-二醇胺化,可提供优异的收率。 在相同条件下,可在 2-溴-5-碘吡啶中实现 C-5 的选择性胺化 .
C–N 键形成
材料科学
噻吩基聚合物
杂环化学
安全和危害
生化分析
Biochemical Properties
2,3-Dibromo-5-iodopyridine plays a crucial role in biochemical reactions, particularly in the formation of carbon-nitrogen (C-N) bonds. It interacts with enzymes such as copper-catalyzed amination enzymes, facilitating the selective amination at the C-5 position of the pyridine ring . This interaction is essential for the synthesis of aminopyridines, which are important intermediates in the production of pharmaceuticals and agrochemicals. The compound’s ability to undergo selective amination makes it a valuable tool in the modification of biomolecules.
Cellular Effects
The effects of 2,3-Dibromo-5-iodopyridine on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s interaction with cellular enzymes can lead to changes in cellular metabolism, affecting the overall function of the cell. For instance, its role in the formation of C-N bonds can impact the synthesis of proteins and other essential biomolecules, thereby influencing cellular processes .
Molecular Mechanism
At the molecular level, 2,3-Dibromo-5-iodopyridine exerts its effects through binding interactions with biomolecules It acts as a substrate for copper-catalyzed amination reactions, where it undergoes selective amination at the C-5 positionThe compound’s ability to participate in such reactions highlights its role in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dibromo-5-iodopyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, allowing for consistent results in biochemical assays. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in long-term experiments. The compound’s impact on cellular function can also vary over time, with potential long-term effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3-Dibromo-5-iodopyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2,3-Dibromo-5-iodopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further participate in biochemical reactions. Its interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,3-Dibromo-5-iodopyridine within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. This interaction ensures its proper localization and accumulation within target cells, allowing it to exert its biochemical effects effectively .
Subcellular Localization
2,3-Dibromo-5-iodopyridine exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate sites within the cell to exert its effects .
属性
IUPAC Name |
2,3-dibromo-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGWFENHWWGPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743622 | |
| Record name | 2,3-Dibromo-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923957-52-2 | |
| Record name | 2,3-Dibromo-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B1511451.png)





![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1511460.png)




